(4-Methoxybenzyl)(4-nitrobenzyl)amine
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Overview
Description
(4-Methoxybenzyl)(4-nitrobenzyl)amine is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)(4-nitrobenzyl)amine typically involves a multi-step processThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and methanol for methoxylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxybenzyl)(4-nitrobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The methoxy group can be demethylated under acidic conditions.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrochloric acid, zinc dust.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed:
Oxidation: (4-Methoxybenzyl)(4-aminobenzyl)amine.
Reduction: (4-Hydroxybenzyl)(4-nitrobenzyl)amine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(4-Methoxybenzyl)(4-nitrobenzyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)(4-nitrobenzyl)amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
4-Methoxybenzylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzylamine: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-N-(4-nitrobenzyl)aniline: Similar structure but with an aniline moiety instead of benzylamine
Uniqueness: (4-Methoxybenzyl)(4-nitrobenzyl)amine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-15-8-4-13(5-9-15)11-16-10-12-2-6-14(7-3-12)17(18)19/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFATVNETYBUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357939 |
Source
|
Record name | (4-METHOXYBENZYL)(4-NITROBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418784-70-0 |
Source
|
Record name | (4-METHOXYBENZYL)(4-NITROBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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